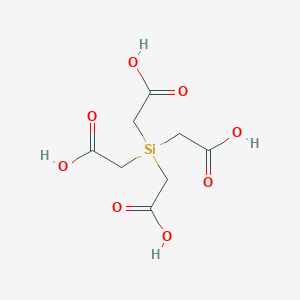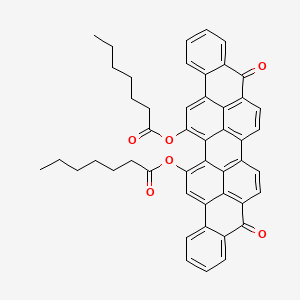
16,17-Dihydroxyviolanthrone diheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16,17-Dihydroxyviolanthrone diheptanoate is a complex organic compound belonging to the class of polynuclear quinonoid dyes It is characterized by the presence of hydroxyl groups at the 16th and 17th positions of the violanthrone structure, with diheptanoate ester groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16,17-Dihydroxyviolanthrone diheptanoate typically involves the following steps:
Starting Material: The synthesis begins with violanthrone, a polynuclear aromatic hydrocarbon.
Hydroxylation: The violanthrone undergoes hydroxylation at the 16th and 17th positions to form 16,17-dihydroxyviolanthrone.
Esterification: The hydroxyl groups are then esterified with heptanoic acid to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation and esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form quinone derivatives.
Reduction: It can be reduced to form dihydroquinone derivatives.
Substitution: The hydroxyl and ester groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
16,17-Dihydroxyviolanthrone diheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pigments and dyes for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 16,17-Dihydroxyviolanthrone diheptanoate involves its interaction with molecular targets through its hydroxyl and ester groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound’s ability to undergo redox reactions plays a significant role in its mechanism of action.
Comparación Con Compuestos Similares
16,17-Dihydroxyviolanthrone: The parent compound without the ester groups.
16,17-Dimethoxyviolanthrone: A derivative with methoxy groups instead of hydroxyl groups.
Phenanthrene-4,5-quinone: A simpler analogue with similar quinonoid structure.
Uniqueness: 16,17-Dihydroxyviolanthrone diheptanoate is unique due to its specific esterification with heptanoic acid, which imparts distinct chemical and physical properties. This esterification enhances its solubility and stability, making it more suitable for various applications compared to its non-esterified counterparts .
Propiedades
Número CAS |
71550-34-0 |
|---|---|
Fórmula molecular |
C48H40O6 |
Peso molecular |
712.8 g/mol |
Nombre IUPAC |
(34-heptanoyloxy-12,21-dioxo-30-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaenyl) heptanoate |
InChI |
InChI=1S/C48H40O6/c1-3-5-7-9-19-39(49)53-37-25-35-27-15-11-13-17-31(27)47(51)33-23-21-29-30-22-24-34-42-36(28-16-12-14-18-32(28)48(34)52)26-38(54-40(50)20-10-8-6-4-2)46(44(30)42)45(37)43(29)41(33)35/h11-18,21-26H,3-10,19-20H2,1-2H3 |
Clave InChI |
DPTMQBNDOLAEOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)OC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OC(=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


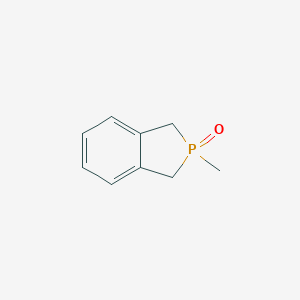
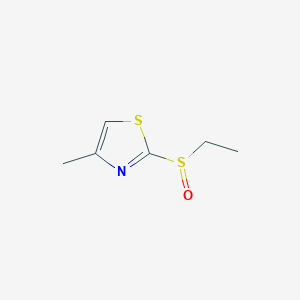
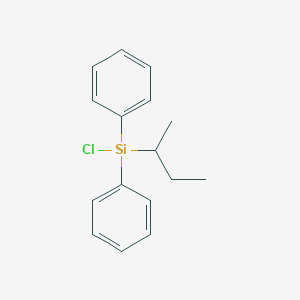
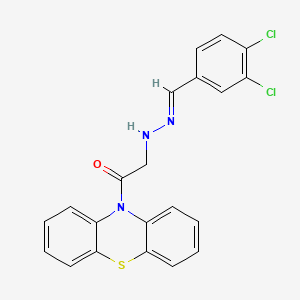


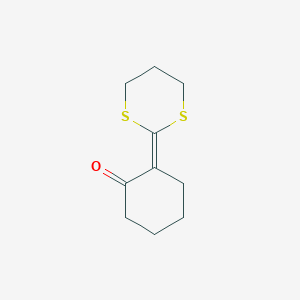
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)


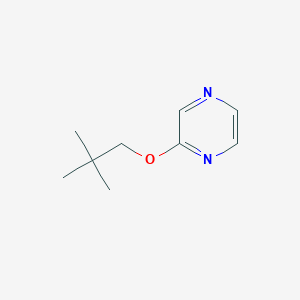

![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)
